

ER-076349 Demonstrates Superior Activity in Taxane-Resistant Cancer Models

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Compound of Interest		
Compound Name:	ER-076349	
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A comprehensive analysis of preclinical data reveals that **ER-076349**, a synthetic analog of halichondrin B, overcomes key taxane resistance mechanisms, offering a promising alternative for patients who have developed resistance to conventional chemotherapy.

Researchers and drug development professionals will find compelling evidence in the following guide, which objectively compares the performance of **ER-076349** with paclitaxel in taxane-resistant models. This guide synthesizes key experimental data, details the methodologies employed in these crucial studies, and visualizes the underlying biological processes and experimental designs.

ER-076349, a structurally simplified macrocyclic ketone analog of the marine natural product halichondrin B, has demonstrated potent anticancer activity in both in vitro and in vivo studies. [1] Its mechanism of action, which involves the inhibition of tubulin polymerization, leads to G2-M cell cycle arrest and the disruption of mitotic spindles.[1][2] Notably, this mechanism appears distinct from that of taxanes, which may explain its efficacy in taxane-resistant tumors.[3]

In Vitro Efficacy: ER-076349 Outperforms Paclitaxel in Diverse Cancer Cell Lines

A pivotal study by Towle et al. (2001) in Cancer Research provides a head-to-head comparison of the in vitro growth inhibitory activities of **ER-076349**, its closely related analog eribulin (ER-086526), and paclitaxel across a panel of human cancer cell lines. The data, summarized in the



table below, clearly indicates the superior potency of **ER-076349** compared to paclitaxel in a broad range of cancer types.

Cell Line	Cancer Type	ER-076349 IC50 (nM)	Eribulin (ER- 086526) IC50 (nM)	Paclitaxel IC50 (nM)
MDA-MB-435	Breast	0.59	0.09	2.6
COLO 205	Colon	2.4	0.6	>1000
DLD-1	Colon	7.3	9.5	>1000
DU 145	Prostate	3.6	0.9	3.2
LNCaP	Prostate	1.8	0.4	1.8
LOX	Melanoma	3.2	0.5	10
HL-60	Leukemia	2.6	0.5	3.5
U937	Lymphoma	4.0	0.7	4.0
NIH:OVCAR-3	Ovarian	-	0.3	2.0

Data sourced from Towle et al., Cancer Res 2001;61(3):1013-21.[1][2]

The data highlights that **ER-076349** consistently exhibits sub-nanomolar to low nanomolar IC50 values across the tested cell lines.[1][2] In colon cancer cell lines COLO 205 and DLD-1, where paclitaxel is largely ineffective (IC50 >1000 nM), **ER-076349** maintains significant activity. This suggests that **ER-076349** is not susceptible to the multidrug resistance (MDR) mechanisms that often confer resistance to taxanes in colon cancer.

In Vivo Antitumor Activity: Superior Efficacy and Wider Therapeutic Window

The superior preclinical profile of **ER-076349** extends to in vivo models. In human tumor xenograft studies using nude mice, **ER-076349** demonstrated marked antitumor activity at well-tolerated doses. The following table summarizes the in vivo efficacy of **ER-076349** and paclitaxel in select xenograft models.



Xenograft Model	Cancer Type	ER-076349 Dose (mg/kg)	Paclitaxel Dose (mg/kg)	Antitumor Effect
MDA-MB-435	Breast	0.25 - 1.0	12 - 24	Significant tumor growth inhibition
COLO 205	Colon	0.5 - 1.0	12 - 24	Significant tumor growth inhibition
LOX	Melanoma	0.25 - 1.0	12 - 24	Significant tumor growth inhibition
NIH:OVCAR-3	Ovarian	0.5 - 1.0	12 - 24	Significant tumor growth inhibition

Data sourced from Towle et al., Cancer Res 2001;61(3):1013-21.[1]

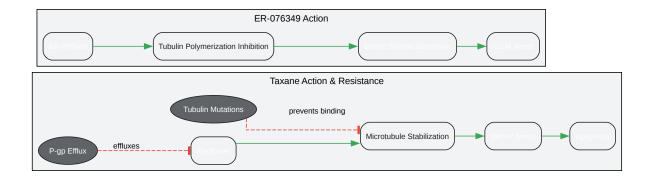
These in vivo findings corroborate the in vitro data, showing that **ER-076349** effectively inhibits tumor growth in models of breast, colon, melanoma, and ovarian cancer.[1]

Mechanism of Action: A Differentiated Approach to Microtubule Inhibition

Taxanes, like paclitaxel, function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. However, resistance can emerge through various mechanisms, including the overexpression of drug efflux pumps (e.g., P-glycoprotein) and mutations in tubulin subunits.

ER-076349 and its analog eribulin employ a distinct mechanism of action. They inhibit microtubule polymerization, a process that is mechanistically different from the microtubule stabilization induced by taxanes.[2][3] This alternative mechanism allows **ER-076349** to bypass the common resistance pathways that affect taxanes.





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Caption: Mechanism of Action Comparison.

Experimental Protocols

The data presented in this guide is based on rigorous preclinical experimental protocols. Below are detailed methodologies for the key experiments cited.

In Vitro Cytotoxicity Assay

The growth inhibitory effects of **ER-076349**, eribulin, and paclitaxel were determined using a 72-hour continuous exposure assay with various human cancer cell lines.

- Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Drug Preparation: Test compounds were dissolved in DMSO to create stock solutions and serially diluted in culture medium to achieve the desired final concentrations.
- Cell Seeding: Cells were harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of 2,000-5,000 cells per well.



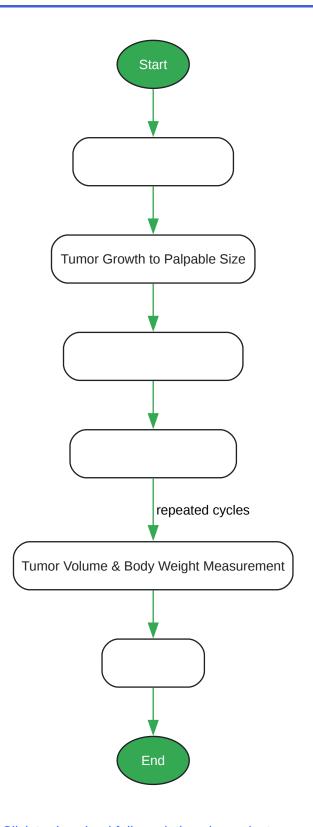
- Drug Exposure: After a 24-hour incubation period to allow for cell attachment, the culture medium was replaced with medium containing various concentrations of the test compounds.
- Assessment of Cell Viability: Following a 72-hour incubation with the drugs, cell viability was assessed using the sulforhodamine B (SRB) assay. The optical density was measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. The IC50 value, the concentration of drug that causes 50% inhibition of cell growth, was determined from the concentration-response curves.

In Vivo Human Tumor Xenograft Studies

The antitumor activity of **ER-076349** and paclitaxel was evaluated in nude mice bearing established human tumor xenografts.

- Animal Models: Female athymic (nu/nu) mice were used for the xenograft studies. All animal procedures were conducted in accordance with institutional guidelines.
- Tumor Implantation: Human tumor cells were harvested, resuspended in a suitable medium, and subcutaneously injected into the flank of each mouse.
- Tumor Growth Monitoring: Tumor size was measured regularly using calipers, and tumor volume was calculated using the formula: (length × width²) / 2.
- Drug Administration: When tumors reached a predetermined size (e.g., 100-200 mm³), the
 mice were randomized into treatment and control groups. ER-076349 was administered
 intravenously or intraperitoneally, while paclitaxel was administered intravenously, typically
 on a weekly schedule for several weeks.
- Efficacy Evaluation: The primary endpoint was tumor growth inhibition. Tumor volumes in the treated groups were compared to those in the vehicle-treated control group.
- Toxicity Assessment: Animal body weights were monitored as an indicator of treatmentrelated toxicity.





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Caption: In Vivo Xenograft Experimental Workflow.



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References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
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